Cas no 860232-65-1 (2-Propylquinolin-3-ol)

2-Propylquinolin-3-ol structure
2-Propylquinolin-3-ol structure
Product name:2-Propylquinolin-3-ol
CAS No:860232-65-1
MF:C12H13NO
Molecular Weight:187.237723112106
CID:6170936
PubChem ID:153835250

2-Propylquinolin-3-ol 化学的及び物理的性質

名前と識別子

    • EN300-801016
    • 2-propylquinolin-3-ol
    • 860232-65-1
    • 2-Propylquinolin-3-ol
    • インチ: 1S/C12H13NO/c1-2-5-11-12(14)8-9-6-3-4-7-10(9)13-11/h3-4,6-8,14H,2,5H2,1H3
    • InChIKey: PCYVYUYDGALZDH-UHFFFAOYSA-N
    • SMILES: OC1=CC2C=CC=CC=2N=C1CCC

計算された属性

  • 精确分子量: 187.099714038g/mol
  • 同位素质量: 187.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3
  • トポロジー分子極性表面積: 33.1Ų

2-Propylquinolin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-801016-0.5g
2-propylquinolin-3-ol
860232-65-1 95%
0.5g
$699.0 2024-05-21
Enamine
EN300-801016-5.0g
2-propylquinolin-3-ol
860232-65-1 95%
5.0g
$2110.0 2024-05-21
Enamine
EN300-801016-10.0g
2-propylquinolin-3-ol
860232-65-1 95%
10.0g
$3131.0 2024-05-21
Enamine
EN300-801016-1.0g
2-propylquinolin-3-ol
860232-65-1 95%
1.0g
$728.0 2024-05-21
Enamine
EN300-801016-0.05g
2-propylquinolin-3-ol
860232-65-1 95%
0.05g
$612.0 2024-05-21
Enamine
EN300-801016-0.25g
2-propylquinolin-3-ol
860232-65-1 95%
0.25g
$670.0 2024-05-21
Enamine
EN300-801016-0.1g
2-propylquinolin-3-ol
860232-65-1 95%
0.1g
$640.0 2024-05-21
Enamine
EN300-801016-2.5g
2-propylquinolin-3-ol
860232-65-1 95%
2.5g
$1428.0 2024-05-21

2-Propylquinolin-3-ol 関連文献

2-Propylquinolin-3-olに関する追加情報

Comprehensive Overview of 2-Propylquinolin-3-ol (CAS No. 860232-65-1): Properties, Applications, and Research Insights

2-Propylquinolin-3-ol (CAS No. 860232-65-1) is a specialized organic compound belonging to the quinoline derivative family. This compound has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and material science. Researchers and industry professionals frequently search for terms like "2-Propylquinolin-3-ol synthesis", "CAS 860232-65-1 applications", and "quinoline derivatives in drug discovery", reflecting its growing relevance in scientific and industrial domains.

The molecular structure of 2-Propylquinolin-3-ol combines a quinoline backbone with a propyl group at the 2-position and a hydroxyl group at the 3-position. This configuration contributes to its distinct physicochemical properties, including moderate solubility in organic solvents and thermal stability up to 200°C. Recent studies published in journals like Journal of Medicinal Chemistry have highlighted the compound's potential as a building block for bioactive molecules, particularly in the development of antimicrobial and anti-inflammatory agents.

In the context of current research trends, 2-Propylquinolin-3-ol has been investigated for its role in green chemistry applications. With increasing emphasis on sustainable synthesis methods, scientists are exploring catalytic processes to produce this compound with reduced environmental impact. Search analytics reveal growing interest in queries such as "eco-friendly synthesis of quinoline derivatives" and "catalytic routes for 2-Propylquinolin-3-ol", aligning with global sustainability goals in chemical manufacturing.

The compound's potential in material science has also emerged as a key research area. Its conjugated π-electron system makes it a candidate for developing organic semiconductors and luminescent materials. Patent databases show increasing filings related to 860232-65-1 in electronic applications, particularly in organic light-emitting diodes (OLEDs) and photovoltaic devices. This correlates with search trends showing spikes in terms like "quinoline-based electronic materials" and "CAS 860232-65-1 in optoelectronics".

Quality control and analytical characterization of 2-Propylquinolin-3-ol remain crucial topics for industrial users. Advanced techniques such as HPLC-MS and NMR spectroscopy are routinely employed to verify purity and structural integrity. Laboratory supply companies report increased demand for high-purity 860232-65-1 reference standards, with search queries like "2-Propylquinolin-3-ol HPLC method" and "CAS 860232-65-1 spectral data" becoming more prevalent in analytical chemistry forums.

From a regulatory perspective, 2-Propylquinolin-3-ol is not currently classified under restricted substance lists in major markets. However, proper handling procedures should always be followed, as with all chemical substances. Safety data sheets (SDS) for 860232-65-1 are available through reputable chemical suppliers, addressing common user concerns about "2-Propylquinolin-3-ol safety profile" and "CAS 860232-65-1 handling precautions".

The commercial availability of 2-Propylquinolin-3-ol has expanded significantly in the past five years, with major specialty chemical suppliers now offering the compound in research quantities. Pricing trends show moderate stability, though fluctuations can occur based on raw material availability. Procurement specialists often search for "bulk 2-Propylquinolin-3-ol suppliers" and "CAS 860232-65-1 price trends", indicating the compound's transition from laboratory curiosity to commercially viable intermediate.

Future research directions for 860232-65-1 appear promising, particularly in the field of medicinal chemistry. Computational studies suggest potential for structural modification to enhance biological activity, with molecular docking simulations predicting favorable interactions with various enzyme targets. These developments align with search trends showing growing interest in "2-Propylquinolin-3-ol structure-activity relationships" and "quinoline derivatives as kinase inhibitors".

In conclusion, 2-Propylquinolin-3-ol (CAS No. 860232-65-1) represents a versatile chemical entity with multidisciplinary applications. Its evolving role in pharmaceuticals, materials science, and green chemistry continues to drive research interest and commercial development. As scientific understanding of this compound deepens, we can anticipate new discoveries that will further expand its utility across various technological and industrial sectors.

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